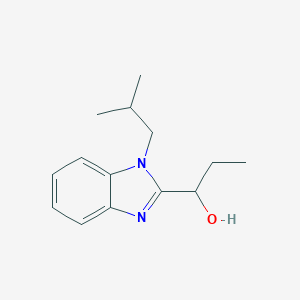
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol, also known as IBP, is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its biological activity. In
Wissenschaftliche Forschungsanwendungen
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Wirkmechanismus
The mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is not fully understood. However, it has been proposed that 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol inhibits the activity of certain enzymes that are involved in viral replication and cancer cell growth. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activation of immune cells. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to have antioxidant properties and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one limitation of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects.
Zukünftige Richtungen
Future research on 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol could focus on its potential use as a therapeutic agent in specific diseases, such as cancer and viral infections. Studies could also investigate the development of more soluble derivatives of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol that could be used in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects. Overall, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is a promising compound with potential applications in scientific research and drug development.
Synthesemethoden
The synthesis of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol involves the reaction of 1-(2-bromoethyl)-2-isobutylbenzimidazole with 1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is typically around 50-60%.
Eigenschaften
Produktname |
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-13(17)14-15-11-7-5-6-8-12(11)16(14)9-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3 |
InChI-Schlüssel |
BFHBHANBTOZKHS-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
Kanonische SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



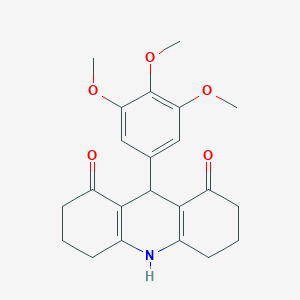
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)
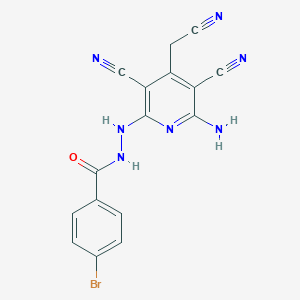
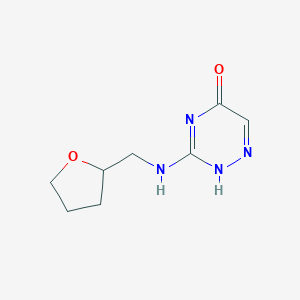
![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
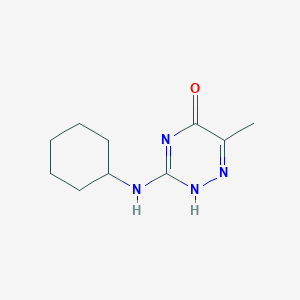
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
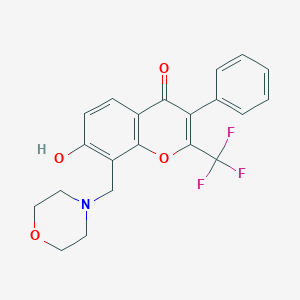
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
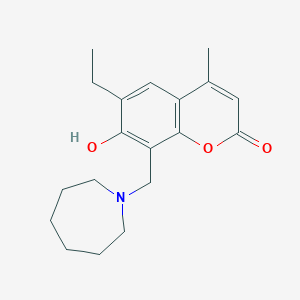
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)